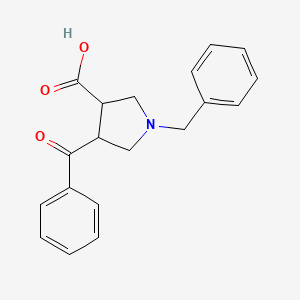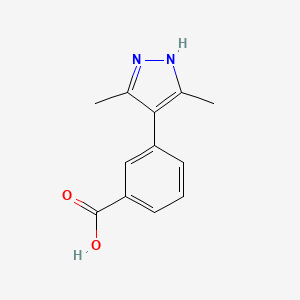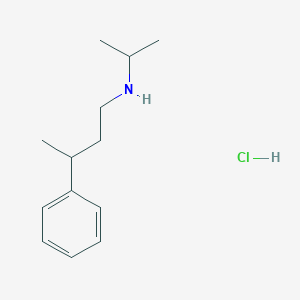
4-(3,5-Dimethoxyphenyl)-2-formylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenolic hydroxyl group, two methoxy groups, and an aldehyde group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with phenol under specific conditions. The reaction typically requires a catalyst, such as an acid or base, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient catalysts to maximize the yield and quality of the final product.
化学反应分析
Types of Reactions
4-(3,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)-2-carboxyphenol.
Reduction: 4-(3,5-Dimethoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(3,5-Dimethoxyphenyl)-2-formylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.
3,5-Dimethoxyphenylboronic acid: Contains boronic acid instead of the aldehyde group.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups.
Uniqueness
4-(3,5-Dimethoxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and aldehyde groups, along with the phenolic hydroxyl group, allows for a diverse range of chemical transformations and interactions with biological targets.
属性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-6-11(7-14(8-13)19-2)10-3-4-15(17)12(5-10)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJMJIEAKFEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659210 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063714-84-0 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)

amine hydrochloride](/img/structure/B6343963.png)
amine hydrochloride](/img/structure/B6343968.png)
